Citalopram propionic acid
Overview
Description
Citalopram propionic acid belongs to the class of organic compounds known as isocoumarans. Isocoumarans are compounds containing the coumaran skeleton, which consists of a benzene ring fused to a 1, 3-dihydrofuran ring. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, this compound is primarily located in the cytoplasm. This compound can be biosynthesized from citalopram aldehyde through the action of the enzyme aldehyde oxidase. In humans, this compound is involved in the citalopram metabolism pathway and the citalopram action pathway.
This compound is a member of benzenes and a nitrile.
Scientific Research Applications
Metabolism and Enzymatic Activity
Citalopram, an antidepressant, undergoes metabolism by monoamine oxidase B (MAO-B) in human blood, producing citalopram propionic acid (CITPROP). This process correlates with platelet count, suggesting an enzymatic activity in blood that may extend to the central nervous system (CNS) (Kosel et al., 2001). The stereoselective metabolism of citalopram in plasma and cerebrospinal fluid (CSF) of depressive patients has been linked to clinical response, with significant correlations found between CSF concentrations of CIT and CIT-PROP and treatment outcomes (Nikisch et al., 2004).
Environmental Impact
Research on the environmental impact of citalopram has shown its presence in sewage treatment plant effluents and surface waters, leading to behavioral and physiological effects on aquatic life. For example, exposure to citalopram in water increased locomotor activity in the three-spine stickleback, indicating ecological consequences of pharmaceutical pollutants (Kellner et al., 2016).
Analytical Methods
Analytical methods have been developed for the determination of citalopram and its metabolites, including CIT-PROP, in various matrices. A novel citalopram potentiometric membrane sensor has been designed for determining citalopram in formulations and urine, showcasing the importance of accurate measurement techniques in both clinical and environmental settings (Faridbod et al., 2020). Additionally, capillary electrophoresis methods have been developed for the enantioseparation of citalopram enantiomers, aiding in the understanding of its pharmacokinetic properties (Budău et al., 2020).
Pharmacological Effects
Studies have also explored the pharmacological effects of citalopram and its metabolites on neurological and behavioral functions. For example, low doses of citalopram have been found to reverse memory impairment and immobilization induced by electroconvulsive shock in animal models, suggesting potential therapeutic applications for cognitive disorders (Egashira et al., 2006).
Properties
IUPAC Name |
3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO3/c19-15-4-2-14(3-5-15)18(8-7-17(21)22)16-6-1-12(10-20)9-13(16)11-23-18/h1-6,9H,7-8,11H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYNRZJODZWUKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C#N)C(O1)(CCC(=O)O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301344109 | |
Record name | Citalopram propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301344109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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